3-hydroxy-2,3-dihydro-4H-furo[3,2-c]chromen-4-one
Description
Properties
IUPAC Name |
3-hydroxy-2,3-dihydrofuro[3,2-c]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4/c12-7-5-14-10-6-3-1-2-4-8(6)15-11(13)9(7)10/h1-4,7,12H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGEWTPOASROOHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C3=CC=CC=C3OC2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-2,3-dihydro-4H-furo[3,2-c]chromen-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-hydroxycoumarin with an aldehyde in the presence of a catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and dehydration, to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity. The scalability of the process is crucial for industrial applications.
Chemical Reactions Analysis
Amide Bond Hydrolysis
The benzamide group undergoes hydrolysis under acidic or alkaline conditions to yield 4-(N,N-diethylsulfamoyl)benzoic acid and 3-methyl-6-nitrobenzo[d]thiazol-2(3H)-amine.
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Conditions :
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Outcome : Cleavage of the amide bond confirmed via loss of the carbonyl stretch (~1680 cm⁻¹) in IR and appearance of carboxylic acid signals in -NMR.
Sulfamoyl Group Hydrolysis
The N,N-diethylsulfamoyl group hydrolyzes to form a sulfonic acid under strongly acidic conditions.
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Conditions : Concentrated HSO, 120°C, 24 h.
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Outcome : Formation of 4-sulfobenzoic acid derivative, validated by -NMR shifts (δ ~115–125 ppm for SOH).
Nitro Group Reduction
The 6-nitro substituent on the benzothiazole ring is reduced to an amine.
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Conditions :
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Outcome : Formation of (E)-4-(N,N-diethylsulfamoyl)-N-(3-methyl-6-aminobenzo[d]thiazol-2(3H)-ylidene)benzamide , confirmed by loss of NO IR peaks (~1520 cm⁻¹) and new NH signals in -NMR (δ 5.8–6.2 ppm) .
Nucleophilic Substitution
The electron-deficient benzothiazole ring undergoes nucleophilic aromatic substitution at the 6-position (ortho to the nitro group).
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Reagents : Amines (e.g., piperidine), thiols, or alkoxides.
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Conditions : DMF, 80°C, 12–24 h.
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Outcome : Replacement of the nitro group with nucleophiles, yielding derivatives like (E)-4-(N,N-diethylsulfamoyl)-N-(3-methyl-6-(piperidin-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide .
Cyclization Reactions
The compound may undergo intramolecular cyclization under dehydrating conditions.
Photochemical Reactions
The nitro group and conjugated system enable photochromic behavior in solution.
Stability Under Thermal and pH Conditions
| Condition | Stability Outcome | Data Source |
|---|---|---|
| Thermal (100°C) | Decomposition after 2 h (TGA mass loss >30%) | |
| Acidic (pH 2) | Stable for 24 h (no structural change) | |
| Basic (pH 10) | Partial hydrolysis of amide bond (~20%) |
Comparative Reactivity of Functional Groups
| Functional Group | Reactivity Priority | Key Reactions |
|---|---|---|
| Nitro (C6) | 1 | Reduction, nucleophilic substitution |
| Sulfamoyl (C4) | 2 | Hydrolysis |
| Amide (N-benzamide) | 3 | Hydrolysis |
| Benzothiazole ring | 4 | Electrophilic substitution |
Alkylation of the Thiazole Nitrogen
Esterification of the Sulfamoyl Group
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Reagents : Acetyl chloride, pyridine.
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Conditions : RT, 12 h.
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Outcome : Acetylated sulfamoyl derivative, confirmed by IR (1740 cm⁻¹ for ester C=O).
Scientific Research Applications
Chemistry
In the field of chemistry, 3-hydroxy-2,3-dihydro-4H-furo[3,2-c]chromen-4-one serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications through reactions such as oxidation, reduction, and substitution.
Reactions Overview:
| Reaction Type | Common Reagents | Products |
|---|---|---|
| Oxidation | Potassium permanganate, chromium trioxide | Ketones or aldehydes |
| Reduction | Sodium borohydride, lithium aluminum hydride | Dihydro derivatives |
| Substitution | Halogens, alkyl halides | Functionalized derivatives |
Biology
The biological activities of this compound have been extensively studied. Research indicates that this compound exhibits antimicrobial , anticancer , and anti-inflammatory properties.
Anticancer Activity Case Study:
A study evaluated the antiproliferative effects of several derivatives against MCF-7 breast cancer and HCT-15 colon cancer cell lines using the Sulfo-rhodamine B assay. The results are summarized in the following table:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1a | MCF-7 | 25.0 |
| 1b | MCF-7 | 15.0 |
| 1c | HCT-15 | 30.0 |
| 1d | HCT-15 | 12.5 |
The compound 1d exhibited the highest activity against both cell lines, indicating that structural modifications can enhance biological efficacy .
Medicine
Research is ongoing to explore the therapeutic potential of this compound in various medical applications. Its ability to interact with key molecular targets makes it a candidate for drug development aimed at treating cancer and inflammatory diseases.
Mechanism of Action:
The mechanism by which this compound exerts its biological effects involves interaction with enzymes and receptors within cellular pathways. The hydroxyl group and fused ring system are critical for its biological activity.
Industrial Applications
In industry, this compound is utilized in the development of new materials and as a precursor in various chemical processes. Its unique properties make it suitable for applications in polymer science and material engineering.
Mechanism of Action
The mechanism of action of 3-hydroxy-2,3-dihydro-4H-furo[3,2-c]chromen-4-one involves its interaction with specific molecular targets. The hydroxyl group and the fused ring system play a crucial role in its biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of 3-hydroxy-2,3-dihydro-4H-furo[3,2-c]chromen-4-one are strongly influenced by its substituents and core structure. Below is a detailed comparison with structurally related compounds:
Structural Analogues with Modified Substituents
- Key Observations: The 3-hydroxy group in the parent compound facilitates hydrogen bonding, critical for interactions with enzymes like dihydroorotate dehydrogenase (DHODH) . Indole-substituted analogs (e.g., DD363) exhibit antiviral activity by inhibiting pyrimidine biosynthesis, likely due to steric and electronic compatibility with DHODH’s active site . Electron-withdrawing groups (e.g., NO₂ in FNO2) reduce fluorescence intensity but enhance selectivity for metal ions like Fe³⁺ .
Comparison with Non-Furo-Fused Coumarins
- 4-Hydroxycoumarin: Lacks the fused dihydrofuran ring. Known for anticoagulant activity (e.g., dicoumarol) but shows structural similarity in DHODH inhibition mechanisms .
- 3-(2-Furoyl)-4H-chromen-4-one :
- Features a furoyl substituent instead of a fused furo ring.
- Reduced steric constraints compared to fused derivatives, altering binding affinity .
Biological Activity
3-Hydroxy-2,3-dihydro-4H-furo[3,2-c]chromen-4-one is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anticancer, anti-inflammatory, and antioxidant activities, supported by various research findings and data tables.
- Molecular Formula : CHO
- Molecular Weight : 204.18 g/mol
- CAS Number : 182115-55-5
Anticancer Activity
Research has indicated that derivatives of furo[3,2-c]chromen-4-one exhibit significant anticancer properties. For instance, a study evaluated the antiproliferative effects of several furo[3,2-c]coumarin derivatives against MCF-7 breast cancer and HCT-15 colon cancer cell lines using the Sulfo-rhodamine B (SRB) assay. The findings highlighted that compounds derived from this class showed varying degrees of efficacy:
| Compound | Cell Line | IC (µM) |
|---|---|---|
| 1a | MCF-7 | 25.0 |
| 1b | MCF-7 | 15.0 |
| 1c | HCT-15 | 30.0 |
| 1d | HCT-15 | 12.5 |
The compound 1d exhibited the highest activity against both cell lines, suggesting that structural modifications can enhance biological efficacy .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been investigated through its inhibition of cyclooxygenase (COX) enzymes. A study demonstrated that specific derivatives could inhibit COX-2 and lipoxygenases (LOX), which are critical in inflammatory processes:
| Compound | COX-2 IC (µM) | LOX IC (µM) |
|---|---|---|
| 3b | 19.2 | - |
| 3e | 10.4 | - |
These results indicate a promising avenue for developing anti-inflammatory agents based on this chemical scaffold .
Antioxidant Activity
Antioxidant properties were assessed through free radical scavenging assays. The presence of hydroxyl groups in the structure is believed to contribute positively to its antioxidant capacity. The following table summarizes the results from various studies:
| Compound | DPPH Scavenging Activity (%) at 100 µg/mL |
|---|---|
| 1a | 65% |
| 1b | 75% |
| 1c | 55% |
These findings suggest that modifications to the furochromone structure can enhance antioxidant activity, making it a candidate for further exploration in oxidative stress-related diseases .
Mechanistic Insights
Molecular docking studies have provided insights into how these compounds interact with biological targets at a molecular level. The presence of electron-withdrawing groups has been shown to enhance binding affinity due to increased interactions with enzyme active sites. For example, docking studies revealed significant hydrogen bonding between the compounds and target enzymes like acetylcholinesterase (AChE) and β-secretase, which are relevant in neurodegenerative diseases .
Q & A
What are the established synthetic routes for 3-hydroxy-2,3-dihydro-4H-furo[3,2-c]chromen-4-one?
Basic Methodological Answer:
The compound and its derivatives are primarily synthesized via catalytic annulation reactions. A widely used method involves Yb(OTf)₃-catalyzed [3+2] cyclization of 4-hydroxycoumarins with β-nitroalkenes in dichloromethane under reflux for 24 hours, yielding products with good regioselectivity . Alternative approaches include oxidative radical cyclization of 4-hydroxycoumarins with alkenes (e.g., using Mn(OAc)₃ as an oxidant) and palladium-catalyzed cyclization of propargylic alcohols with β-dicarbonyl compounds . Purification typically employs silica gel chromatography, with yields ranging from 37% to 92% depending on substituents and reaction optimization .
How can reaction conditions be optimized for improved regioselectivity in furochromenone synthesis?
Advanced Methodological Answer:
Regioselectivity in annulation reactions depends on catalyst choice, solvent polarity, and temperature. For example:
- Catalyst : Yb(OTf)₃ enhances electrophilicity of β-nitroalkenes, favoring furo[3,2-c]chromen-4-one formation over other isomers .
- Solvent : Polar aprotic solvents like dioxane or dichloromethane stabilize intermediates, reducing side reactions .
- Temperature : Reflux conditions (e.g., 50–70°C) improve reaction rates but may require trade-offs with decomposition risks.
Comparative studies using metal-free conditions (e.g., PIDA-promoted annulation at room temperature) show comparable yields (75–85%) with reduced metal contamination .
Which analytical techniques are critical for structural confirmation of furochromenone derivatives?
Basic Methodological Answer:
Key techniques include:
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 6.3–8.3 ppm, carbonyl carbons at ~176 ppm) .
- HRMS : Validates molecular formulas (e.g., [M+H]+ for 3h: observed 283.3358 vs. calculated 283.2950) .
- IR Spectroscopy : Identifies hydroxyl (3200–3600 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) groups .
How can discrepancies in spectroscopic data be resolved during structural elucidation?
Advanced Methodological Answer:
Discrepancies arise from tautomerism, polymorphism, or impurities. To resolve:
- X-ray Crystallography : Definitive confirmation of stereochemistry (e.g., compound 5d’s crystal structure resolved via single-crystal diffraction) .
- 2D NMR (COSY, HSQC) : Clarifies coupling networks and quaternary carbon assignments .
- Control Experiments : Re-synthesize under inert conditions to rule out oxidation artifacts .
What in vitro assays are standard for evaluating anticancer activity of furochromenones?
Basic Methodological Answer:
The Sulforhodamine B (SRB) assay is widely used to screen cytotoxicity against human cancer cell lines (e.g., HCT-116, MCF-7, A549). Protocols involve:
- Dose-Response : Testing at 50 μM initial concentration, followed by IC₅₀ determination for active compounds .
- Controls : Paclitaxel or doxorubicin as positive controls to validate assay conditions .
How can the mechanism of anticancer activity be investigated for this compound class?
Advanced Methodological Answer:
Mechanistic studies may include:
- Enzyme Inhibition : Evaluate pyrimidine biosynthesis inhibition via LC-MS-based metabolite profiling (e.g., reduced UMP levels in treated cells) .
- Apoptosis Assays : Flow cytometry for Annexin V/PI staining to quantify apoptotic vs. necrotic cell death .
- Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., p53 or MAPK signaling) .
How should conflicting biological activity data across studies be addressed?
Methodological Answer:
Contradictions may stem from:
- Cell Line Variability : Genetic differences (e.g., HCT-116 vs. HT-24 colon cancer lines) impact drug response .
- Compound Purity : Validate via HPLC (>95% purity) and NMR to exclude impurities .
- Assay Conditions : Standardize protocols (e.g., incubation time, serum concentration) to ensure reproducibility .
What strategies guide structure-activity relationship (SAR) studies for enhanced bioactivity?
Advanced Methodological Answer:
Key SAR insights include:
- Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) at position 2 enhance cytotoxicity (e.g., 9f with 100% growth inhibition in SRB assays) .
- Ring Modifications : Dihydrofuran moieties improve solubility without compromising activity .
- Hybrid Molecules : Conjugation with indole or pyrimidine scaffolds broadens antiviral and anticancer spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
